molecular formula C14H22ClNO2 B088529 (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride CAS No. 1217789-95-1

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

Cat. No.: B088529
CAS No.: 1217789-95-1
M. Wt: 271.78 g/mol
InChI Key: NPVGFMZLBRNQHM-YDALLXLXSA-N
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Description

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid.

    Protection of Amino Group: The amino group is protected using a suitable protecting group such as a tert-butoxycarbonyl (Boc) group.

    Formation of the Phenyl Ring: The phenyl ring with a tert-butyl substituent is introduced through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The protected amino acid is then coupled with the phenyl ring using a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Deprotection: The protecting group is removed to yield the free amino acid.

    Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors or ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
  • 4-tert-Butylphenol
  • tert-Butyl 4-aminobutanoate

Uniqueness

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is unique due to its specific structural features, including the chiral center and the presence of both amino and carboxylic acid functional groups. These characteristics make it a versatile compound with distinct reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

(3S)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVGFMZLBRNQHM-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375865
Record name (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217789-95-1
Record name (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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